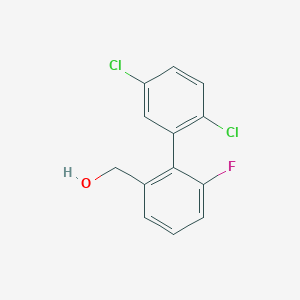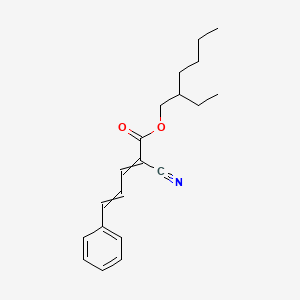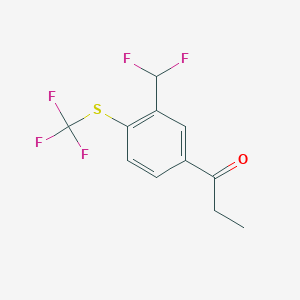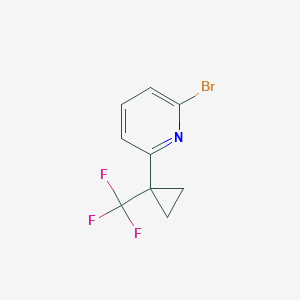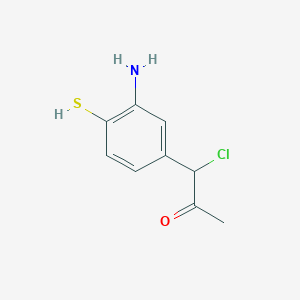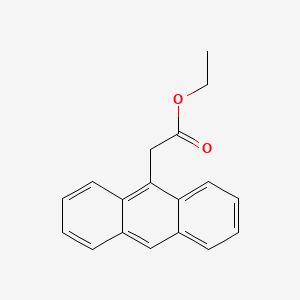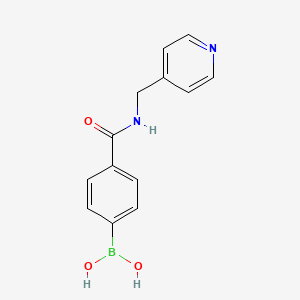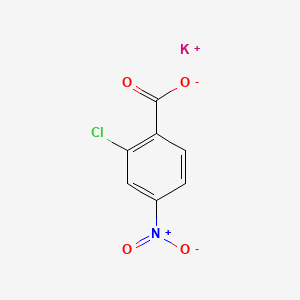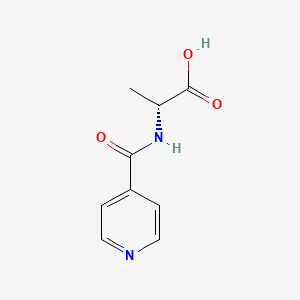
(2R)-2-(Isonicotinoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Isonicotinoylamino)propanoic acid is a chiral compound with significant importance in various fields of chemistry and biology It is an amino acid derivative where the amino group is substituted with an isonicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Isonicotinoylamino)propanoic acid typically involves the reaction of ®-2-aminopropanoic acid with isonicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the product is typically done using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Isonicotinoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isonicotinoyl group to its corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
(2R)-2-(Isonicotinoylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(Isonicotinoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isonicotinoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Isonicotinoylamino)propanoic acid: The enantiomer of the compound with different stereochemistry.
Nicotinamide: A structurally related compound with a similar isonicotinoyl group.
Isoniazid: An isonicotinoyl derivative used as an antibiotic.
Uniqueness
(2R)-2-(Isonicotinoylamino)propanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug design.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(2R)-2-(pyridine-4-carbonylamino)propanoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-2-4-10-5-3-7/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1 |
InChI Key |
DYXRSQPSAHILRE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


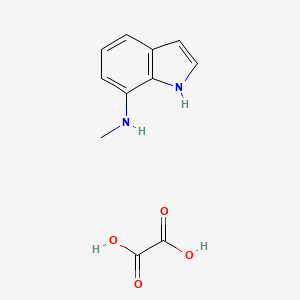
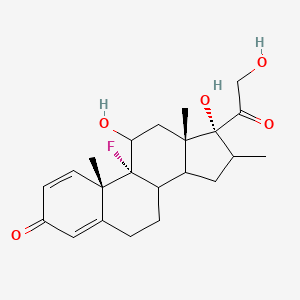
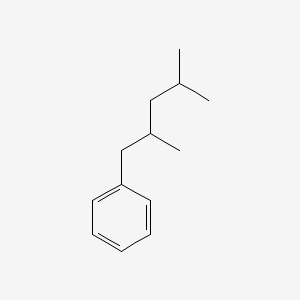
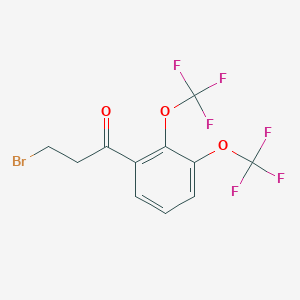
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
